molecular formula C14H14BrNO2S B2567251 (5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone CAS No. 1396767-63-7

(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone

Cat. No.: B2567251
CAS No.: 1396767-63-7
M. Wt: 340.24
InChI Key: PJFJBYUZIXNYFV-UHFFFAOYSA-N
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Description

(5-Bromofuran-2-yl)(4-(thiophen-2-yl)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C14H14BrNO2S and its molecular weight is 340.24. The purity is usually 95%.
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Scientific Research Applications

Kinetics and Reactivity Studies

  • The kinetics of piperidino-debromination of certain thiophen compounds in methanol have shown that the Hammett relationship can be applied to tetrasubstituted as well as trisubstituted compounds. This provides insights into the reactivity of such compounds, indicating potential applications in synthesizing complex molecules through controlled reactions (Spinelli, Consiglio, & Corrao, 1972).

Structural and Hydrogen-Bonding Analysis

  • The study of hydrogen-bonding patterns in enaminones, including compounds with piperidin-2-ylidene structures similar to the query compound, has revealed complex intra- and intermolecular hydrogen bonding. This suggests applications in designing molecules with specific binding properties or for the development of materials with unique structural characteristics (Balderson, Fernandes, Michael, & Perry, 2007).

Antimicrobial Activity

  • A series of new 2,4-difluorophenyl(piperidin-4-yl)methanone oxime derivatives were synthesized and evaluated for in vitro antibacterial and antifungal activities. Some compounds exhibited good antimicrobial activity against tested pathogenic bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this class of compounds (Mallesha & Mohana, 2014).

Antioxidant Properties

  • The synthesis and evaluation of antioxidant properties of certain phenylmethanone derivatives have demonstrated effective antioxidant power. This suggests potential applications in developing compounds for oxidative stress-related diseases or as preservatives in the food and pharmaceutical industries (Çetinkaya, Göçer, Menzek, & Gülçin, 2012).

Theoretical Calculations and Molecular Docking

  • Density Functional Theory (DFT) calculations and docking studies on thiazol-5-yl)(thiophene-2-yl)methanone derivatives have aided in understanding the antibacterial activity of the compound. Such studies are crucial for rational drug design and the development of new therapeutic agents (Shahana & Yardily, 2020).

Properties

IUPAC Name

(5-bromofuran-2-yl)-(4-thiophen-2-ylpiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO2S/c15-13-4-3-11(18-13)14(17)16-7-5-10(6-8-16)12-2-1-9-19-12/h1-4,9-10H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJFJBYUZIXNYFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CC=CS2)C(=O)C3=CC=C(O3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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